REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].C([Al](CC)CC)C.[CH2:23]=[C:24]([CH3:26])[CH3:25]>CCCCCC>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([C:24]([CH3:26])([CH3:25])[CH3:23])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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171 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
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Name
|
|
Quantity
|
5.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
350 mL
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Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added to the mixture
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Type
|
CUSTOM
|
Details
|
at room temperature
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |